N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:
Condensation Reaction: The starting materials, typically aniline and an appropriate aldehyde or ketone, undergo condensation to form the quinazolinone ring system.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride.
Sulfonation: The sulfonamide group is introduced using a suitable sulfonating agent.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones .
Substitution: Substitution reactions at the phenyl ring can occur, with various electrophiles (e.g., halogens, nitro groups) replacing hydrogen atoms.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Condensation: Acidic or basic conditions, often using a Lewis acid catalyst.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Major Products:: The major product is the target compound itself, N-[4-(acetylamino)phenyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties due to its structural features. Further research is needed to explore its potential as a drug candidate.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. It might interact with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, comparative studies with structurally related compounds can highlight its distinct features.
Properties
Molecular Formula |
C25H20N4O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C25H20N4O4/c1-15(30)26-16-10-12-17(13-11-16)27-22(31)14-28-23-18-6-2-3-7-19(18)25(33)29(23)21-9-5-4-8-20(21)24(28)32/h2-13,23H,14H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
VYPGKZXQEUYUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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